molecular formula C12H15O3- B11757170 (4S)-4-benzyl-5-hydroxypentanoate

(4S)-4-benzyl-5-hydroxypentanoate

Cat. No.: B11757170
M. Wt: 207.25 g/mol
InChI Key: NZQTYLCPJGQFCA-NSHDSACASA-M
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Description

(4S)-4-Benzyl-5-hydroxypentanoate is a chiral ester derivative characterized by a benzyl group at the C4 position and a hydroxyl group at C5, with an S-configuration at the stereogenic C4 center. The compound’s structure combines lipophilic (benzyl) and hydrophilic (hydroxyl, ester) functionalities, making it a versatile intermediate in pharmaceutical and organic synthesis. Its stereochemistry and functional groups influence its physicochemical properties, such as solubility, metabolic stability, and biological activity.

Properties

Molecular Formula

C12H15O3-

Molecular Weight

207.25 g/mol

IUPAC Name

(4S)-4-benzyl-5-hydroxypentanoate

InChI

InChI=1S/C12H16O3/c13-9-11(6-7-12(14)15)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)/p-1/t11-/m0/s1

InChI Key

NZQTYLCPJGQFCA-NSHDSACASA-M

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CCC(=O)[O-])CO

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)[O-])CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-benzyl-5-hydroxypentanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry at the fourth carbon. One common method involves the reduction of a corresponding keto ester using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale chiral separation techniques. These methods can include preparative chromatography or crystallization techniques to isolate the desired enantiomer from a racemic mixture. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-benzyl-5-hydroxypentanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzyl ketone, while reduction of the ester group can produce benzyl alcohol.

Scientific Research Applications

(4S)-4-benzyl-5-hydroxypentanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme-substrate interactions due to its chiral nature.

    Industry: The compound can be used in the production of fine chemicals and as a building block for polymers.

Mechanism of Action

The mechanism by which (4S)-4-benzyl-5-hydroxypentanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyl group can enhance the compound’s binding affinity to certain molecular targets, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Aromatic Substituents: The benzyl group in the target compound contributes to lipophilicity, whereas analogs with sulfonate () or methoxy groups () exhibit altered solubility and electronic profiles. Fluorine in enhances electronegativity and metabolic stability .

Functional Groups: Esters (target compound, ) are prone to hydrolysis, whereas carboxylic acids () offer ionizable groups for salt formation. Ketones () and amino groups () enable diverse reactivity, such as Schiff base formation or hydrogen bonding .

Stereochemistry :

  • The (3S,4S) configuration in and suggests stereospecific biological interactions, contrasting with the single S-configuration in the target compound .

Research Findings and Implications

Structural Elucidation Techniques

  • Compounds like those in and were characterized using NMR and UV spectroscopy, confirming substituent positions and stereochemistry . For the target compound, similar methods would validate its S-configuration and regiochemistry.

Substructure-Activity Relationships

  • highlights the importance of substructures (e.g., benzyl, hydroxyl) in predicting biological activity . The benzyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, while hydroxyl groups facilitate hydrogen bonding.

Pharmacokinetic Considerations

  • Esters (target compound) often serve as prodrugs due to their hydrolytic conversion to active acids.

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